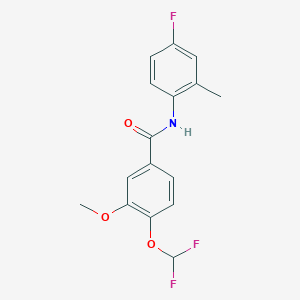![molecular formula C10H15N5S B279871 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B279871.png)
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, also known as DMPT, is a sulfur-containing compound that has been extensively studied for its potential applications in various fields. DMPT is a derivative of the naturally occurring amino acid methionine and has been found to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to work by regulating the expression of genes involved in various biological processes. This compound has been shown to activate the mTOR signaling pathway, which plays a key role in cell growth and metabolism. This compound has also been found to increase the expression of genes involved in antioxidant defense and immune function.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In animal studies, this compound has been found to increase feed intake, improve feed efficiency, and promote growth. This compound has also been shown to increase muscle protein synthesis and reduce muscle protein breakdown. In addition, this compound has been found to improve immune function and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments, including its low toxicity and high stability. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound may have limitations in certain experiments due to its potential effects on gene expression and metabolism.
Orientations Futures
There are several future directions for research on 5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, including further investigation of its mechanism of action and potential applications in medicine and agriculture. This compound may also have potential as a dietary supplement for humans, as it has been shown to have beneficial effects on muscle protein synthesis and immune function. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Méthodes De Synthèse
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol can be synthesized using a variety of methods, including the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde with ethyl 4-amino-1,2,4-triazole-3-thiol in the presence of a catalyst. Other methods include the reaction of 3,5-dimethyl-1H-pyrazole-1-carboxylic acid with thiosemicarbazide followed by cyclization.
Applications De Recherche Scientifique
5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including animal nutrition, agriculture, and medicine. In animal nutrition, this compound has been shown to improve feed efficiency and promote growth in pigs and chickens. In agriculture, this compound has been found to increase crop yield and improve plant growth. In medicine, this compound has been investigated for its potential use in treating various diseases, including cancer and Alzheimer's disease.
Propriétés
Formule moléculaire |
C10H15N5S |
|---|---|
Poids moléculaire |
237.33 g/mol |
Nom IUPAC |
3-[(3,5-dimethylpyrazol-1-yl)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C10H15N5S/c1-4-14-9(11-12-10(14)16)6-15-8(3)5-7(2)13-15/h5H,4,6H2,1-3H3,(H,12,16) |
Clé InChI |
MFUYQHOXBLTJLI-UHFFFAOYSA-N |
SMILES |
CCN1C(=NNC1=S)CN2C(=CC(=N2)C)C |
SMILES canonique |
CCN1C(=NNC1=S)CN2C(=CC(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B279788.png)
![5,7-bis(difluoromethyl)-N-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279789.png)


![5,7-bis(difluoromethyl)-N-phenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279794.png)

![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279798.png)
![N-(3-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B279799.png)
![6-(2-chloroethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279802.png)
![6-(2-chloroethyl)-N-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279803.png)
![6-(2-chloroethyl)-N-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279804.png)
![6-(2-chloroethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B279807.png)
![N-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279816.png)
![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
